molecular formula C14H10F3NO3 B6384202 5-(3-Aminocarbonylphenyl)-3-trifluoromethoxyphenol CAS No. 1261920-56-2

5-(3-Aminocarbonylphenyl)-3-trifluoromethoxyphenol

Cat. No.: B6384202
CAS No.: 1261920-56-2
M. Wt: 297.23 g/mol
InChI Key: PHRFQPITTHZYBL-UHFFFAOYSA-N
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Description

5-(3-Aminocarbonylphenyl)-3-trifluoromethoxyphenol is an organic compound characterized by the presence of an aminocarbonyl group and a trifluoromethoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Aminocarbonylphenyl)-3-trifluoromethoxyphenol typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 3-trifluoromethoxyphenol, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acylation: The amino group is acylated to form the aminocarbonyl group using an acyl chloride or anhydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The aminocarbonyl group can be reduced to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with unique properties.

Biology:

  • Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-(3-Aminocarbonylphenyl)-3-trifluoromethoxyphenol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity and specificity, while the aminocarbonyl group can form hydrogen bonds with target molecules. This dual functionality allows the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

  • 5-(3-Aminocarbonylphenyl)-3-methoxyphenol
  • 5-(3-Aminocarbonylphenyl)-3-chlorophenol
  • 5-(3-Aminocarbonylphenyl)-3-bromophenol

Uniqueness:

  • The presence of the trifluoromethoxy group distinguishes 5-(3-Aminocarbonylphenyl)-3-trifluoromethoxyphenol from its analogs, providing it with unique electronic properties and reactivity.
  • The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c15-14(16,17)21-12-6-10(5-11(19)7-12)8-2-1-3-9(4-8)13(18)20/h1-7,19H,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRFQPITTHZYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC(=CC(=C2)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686599
Record name 3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261920-56-2
Record name 3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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